(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N4 - (5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectra of similar compounds have been recorded showing peaks at 3154 cm−1 (N–H), 2959, 2930 (-CH3, -CH2), 1545, 1325, 1151, 1084 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, N4 - (5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine was diazotized and coupled with various naphthalene acid couplers to give a new series of acid dyes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the melting point of a similar compound was found to be 139–141 °C .Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial properties . Specifically, they tested its effectiveness against E. coli , B. mycoides , and C. albicans .
- Imidazole-containing compounds, which share some similarities with thiadiazoles, have shown promise as anti-epileptic agents .
Antimicrobial Activity
Anti-Epileptic Potential
Fungicidal Applications
Chemical Reactivity and Synthesis
Mechanism of Action
The mechanism of action of similar compounds has been investigated . For instance, it was found that two hydrogen bonds and two π-cation interactions with the protein residues in the colchicine binding site might play an important role in its antitubulin polymerization and antiproliferative activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-11-14(25-17(18-11)22-7-3-4-8-22)16(23)21-9-5-13(6-10-21)15-20-19-12(2)24-15/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJPTQMYDHSEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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